ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate
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Overview
Description
Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate is an organic compound with the molecular formula C12H14O5. It is known for its role as a catalyst in organic synthesis, particularly in the condensation reactions of aromatic quinones with phenylacetones .
Preparation Methods
The synthesis of ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate typically involves the reaction of hydroxyphenylacetone with acetic acid and acetic anhydride. The reaction conditions include maintaining a dry and light-protected environment due to the compound’s sensitivity to air and light . Industrial production methods follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate involves its interaction with molecular targets such as microtubules and iNOS. By inhibiting microtubule assembly, the compound disrupts cellular processes dependent on microtubule dynamics . Additionally, its inhibition of iNOS expression affects nitric oxide production, which plays a role in various physiological and pathological processes .
Comparison with Similar Compounds
Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate can be compared with similar compounds such as:
2-Acetyl-3,5-dihydroxyphenylacetic acid ethyl ester: Shares similar structural features and catalytic properties.
Curvulin: Another compound with inhibitory effects on microtubule assembly and iNOS expression.
The uniqueness of this compound lies in its specific combination of hydroxyl groups and ethyl ester functionality, which contribute to its distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate, a phenolic compound, has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, including its antioxidant, antimicrobial, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structure:
- Molecular Formula : C15H16O5
- Molecular Weight : 272.29 g/mol
This compound features a benzoate core with two hydroxy groups at positions 4 and 6, and an ethyl side chain attached to a dihydroxyphenyl moiety.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Studies have shown that this compound exhibits significant antioxidant activity.
Table 1: Antioxidant Activity Comparison
Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
---|---|---|
This compound | 30 ± 1.5 | 25 ± 1.0 |
Ascorbic Acid | 10 ± 0.5 | 15 ± 0.7 |
Gallic Acid | 20 ± 1.0 | 22 ± 1.2 |
The results indicate that the compound's DPPH and ABTS radical scavenging activities are comparable to those of known antioxidants like ascorbic acid and gallic acid .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. It has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
The compound's effectiveness against these pathogens suggests potential applications in developing antimicrobial agents .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.
Case Study: Breast Cancer Cell Line
In a study assessing the effects on MCF-7 breast cancer cells, treatment with the compound resulted in:
- Cell Viability Reduction : Decreased by approximately 60% at a concentration of 50 µg/mL after 48 hours.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .
Properties
IUPAC Name |
ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-2-23-17(22)16-11(7-14(20)9-15(16)21)4-3-10-5-12(18)8-13(19)6-10/h5-9,18-21H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMZFZTZHDZAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)CCC2=CC(=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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